Cas no 396731-17-2 ((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide)
![(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/396731-17-2x500.png)
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide 化学的及び物理的性質
名前と識別子
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- (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
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- インチ: 1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m0/s1
- InChIKey: PRLUPQAHAOHPQZ-CRCLSJGQSA-N
- ほほえんだ: ON1C(N2[C@@H](C(N)=O)CC[C@H]1C2)=O
計算された属性
- せいみつぶんしりょう: 185.08004122g/mol
- どういたいしつりょう: 185.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 86.9Ų
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117110-1g |
rel-(1S,2R,5S)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |
396731-17-2 | 98% | 1g |
¥9282.00 | 2024-05-15 |
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamideに関する追加情報
Compound CAS No 396731-17-2: (2S,5R)-6-Hydroxy-7-Oxo-1,6-Diazabicyclo[3.2.1]Octane-2-Carboxamide
The compound with CAS No 396731-17-2, known as (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, characterized by its unique bicyclo[3.2.1]octane framework, which imparts distinctive chemical and biological properties.
Recent studies have highlighted the potential of this compound as a promising candidate in drug discovery efforts targeting various therapeutic areas. The bicyclo[3.2.1]octane core structure is particularly interesting due to its rigid and compact geometry, which often enhances bioavailability and stability in biological systems.
One of the key features of (2S,5R)-6-hydroxy-7-oxo... is its stereochemistry, specifically the (S) configuration at carbon 2 and (R) configuration at carbon 5. This stereochemical arrangement plays a crucial role in determining the compound's interactions with biological targets, such as enzymes or receptors.
The hydroxyl group at position 6 and the oxo group at position 7 further contribute to the compound's functional diversity. These groups can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to target molecules in biological systems.
Recent research has explored the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of key enzymes in lipid metabolism, suggesting its potential role in treating conditions such as obesity or metabolic syndrome.
In addition to its enzymatic inhibitory properties, this compound has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.
The synthesis of (2S,5R)-6-hydroxy... involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Advanced synthetic techniques, including asymmetric catalysis and enantioselective reactions, have been employed to achieve high yields and enantiomeric purity.
Furthermore, computational modeling studies have provided valuable insights into the molecular interactions of this compound with its target proteins. These studies have helped refine the structure-function relationships and guide further optimization efforts aimed at improving potency and selectivity.
In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution properties in preclinical models. Its ability to cross cellular membranes efficiently suggests potential for oral administration in therapeutic applications.
Despite its promising attributes, further research is needed to fully elucidate its mechanism of action and safety profile in humans. Ongoing clinical trials are expected to provide critical data on its efficacy and tolerability in treating various indications.
In conclusion, (2S,5R)-6-hydroxy... represents a compelling example of how advanced chemical synthesis and biological insights can lead to innovative therapeutic agents. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs across multiple therapeutic areas.
396731-17-2 ((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide) 関連製品
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